molecular formula C19H21N3O2 B11563586 N-(3-methylphenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide

N-(3-methylphenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide

Cat. No.: B11563586
M. Wt: 323.4 g/mol
InChI Key: HHTCBXOCGDBLGX-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-METHYLPHENYL)-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinecarbonyl group and a formamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYLPHENYL)-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the condensation of 3-methylphenylhydrazine with 4-(propan-2-yl)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHYLPHENYL)-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-METHYLPHENYL)-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-METHYLPHENYL)-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[3-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(4-NITROPHENOXY)ACETOHYDRAZIDE
  • N’-{(E)-[3-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(2-NITROPHENOXY)ACETOHYDRAZIDE

Uniqueness

N-(3-METHYLPHENYL)-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE stands out due to its unique structural features, such as the presence of both hydrazinecarbonyl and formamide groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

N-(3-methylphenyl)-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide

InChI

InChI=1S/C19H21N3O2/c1-13(2)16-9-7-15(8-10-16)12-20-22-19(24)18(23)21-17-6-4-5-14(3)11-17/h4-13H,1-3H3,(H,21,23)(H,22,24)/b20-12+

InChI Key

HHTCBXOCGDBLGX-UDWIEESQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(C)C

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.